molecular formula C7H5BrClNO2 B1278410 1-(Bromomethyl)-4-chloro-2-nitrobenzene CAS No. 52311-59-8

1-(Bromomethyl)-4-chloro-2-nitrobenzene

Cat. No.: B1278410
CAS No.: 52311-59-8
M. Wt: 250.48 g/mol
InChI Key: DJYOHIQKJHEBBB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chloro-2-nitrobenzene is an organic compound that is widely used in scientific research applications. It is a colorless, volatile liquid with a sweet, pungent odor. It is a derivative of nitrobenzene and is commonly used as a reagent in organic synthesis. It is also used as a catalyst in a variety of chemical reactions.

Scientific Research Applications

X-ray Crystallography and Molecular Structure Analysis

1-(Bromomethyl)-4-chloro-2-nitrobenzene has been studied for its unique anisotropic displacement parameters, providing insights into molecular structures and interactions. Mroz, Wang, Englert, and Dronskowski (2020) explored these parameters for 1-(halomethyl)-3-nitrobenzene compounds, including the bromo compound, using X-ray diffraction experiments and first principles calculations (Mroz et al., 2020).

Chemical Synthesis and Interactions

Research by Blanksma and Fohr (2010) on the interaction of similar compounds, such as 1-chloro-2-cyano-4-nitrobenzene and 1-chloro-4-nitrobenzene, with sodium glycolate and sodium glycerolate has shown significant chemical transformations. These studies indicate the potential for synthesizing new compounds through chemical reactions involving this compound (Blanksma & Fohr, 2010).

Analytical Chemistry and Impurity Analysis

Raman, Prasad, Reddy, and Ramakrishna (2017) developed sensitive methods for determining potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene, in pharmaceutical compounds. This showcases its significance in quality control and safety assessment in the pharmaceutical industry (Raman et al., 2017).

Electrochemical Studies

Electrochemical studies by Du and Peters (2010) on compounds like 1-(2-bromoethyl)-2-nitrobenzene have provided insights into the electrochemical behavior and potential applications of related compounds, including this compound (Du & Peters, 2010).

Pharmaceutical Intermediates

The synthesis of intermediates for pharmaceutical applications, as researched by Zhai Guang-xin (2006), demonstrates the potential of this compound in drug synthesis and development (Guang-xin, 2006).

Nucleophilic Aromatic Substitution

Gold, Miri, and Robinson (1980) investigated the role of sodium borohydride in nucleophilic aromatic substitution reactions involving compounds like this compound. These studies contribute to understanding chemical reaction mechanisms and developing new synthetic methods (Gold, Miri, & Robinson, 1980).

Mechanism of Action

The mechanism of action of bromomethyl compounds in chemical reactions often involves the formation of a carbocation intermediate. The bromomethyl group acts as a good leaving group, allowing a nucleophile to attack the carbon atom and form a new bond.

Safety and Hazards

Bromomethyl compounds can be hazardous. They are typically irritants and can cause harm if inhaled, ingested, or if they come into contact with the skin . Proper safety precautions should be taken when handling these compounds .

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYOHIQKJHEBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442165
Record name 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-59-8
Record name 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-chloro-2-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 16.5 g. of 2-nitro-4-chlorobenzyl alcohol in 200 ml. of chloroform was added dropwise 13 g. of phosphorus tribromide, and the mixture was heated to reflux for 1 hour on a water bath. The reaction mixture was then poured into water, and the chloroform layer was separated and washed with water. After the solvent was removed, the residue was extracted with ligroin while warming and allowed to stand to form colorless acicular crystals of 2-nitro-4-chlorobenzyl bromide (80% yield) melting at 42° to 43° C.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 10 g of 4-chloro-2-nitrobenzyl alcohol in 200 mL of ether is added dropwise a solution of 17.7 g phosphorus tribromide in 100 mL of ether. The temperature of the reaction mixture is maintained at 15° or lower by means of cooling with an ice-water bath. On completion of the addition the reaction mixture is allowed to stir for an additional 1 hour at 15° and then at room temperature overnight. The reaction mixture is neutralized with 100 mL of 3N sodium hydroxide, and the layers are separated. The ethereal extracts are washed with 2×250 mL of brine, dried over anydrous sodium sulfate; the solvent is evaporated to dryness under reduced pressure to yield 4-chloro-2-nitrobenzyl bromide melting at 50°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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